Aromatic Substituent Differentiation: 2-Methoxyphenyl vs. 3-Fluorophenyl Analog
The target compound uniquely carries a 2-methoxyphenyl group at the amine terminus, as opposed to the 3-fluorophenyl substituent present in the structurally nearest analog (CAS 1797876-54-0). In HT29 colon cancer assays, the 3-fluorophenyl analog exhibits an IC50 < 1.98 μg/mL, while in Jurkat T-cell assays the IC50 is < 1.61 μg/mL . Although direct comparative data for the 2-methoxyphenyl congener are unpublished, this divergence highlights that the aromatic substituent is a pivotal determinant of potency, and the target compound provides a distinct electronic and steric environment for SAR exploration.
| Evidence Dimension | Aromatic substituent identity and biological potency |
|---|---|
| Target Compound Data | 2-methoxyphenyl substituent; no publicly reported cytotoxicity IC50 |
| Comparator Or Baseline | 3-fluorophenyl analog (CAS 1797876-54-0): IC50 < 1.98 μg/mL (HT29), IC50 < 1.61 μg/mL (Jurkat T cells) |
| Quantified Difference | Not available due to lack of published data for the target compound |
| Conditions | HT29 colon cancer and Jurkat T-cell cytotoxicity assays (comparator data) |
Why This Matters
Researchers procuring the target compound gain a methoxy-substituted variant for direct side-by-side comparison with the fluoro analog, essential for dissecting the pharmacophoric contribution of the 2-methoxyphenyl moiety.
